Methyl 3-(2-methoxyphenyl)propanoate
Overview
Description
“Methyl 3-(2-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C11H14O3 . It is a type of ester, which are commonly used in a wide variety of applications including as solvents, plasticizers, and in the production of detergents and surfactants .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C11H14O3/c1-8(11(12)14-3)9-4-6-10(13-2)7-5-9/h4-8H,1-3H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound has a molecular weight of 194.23 g/mol . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis of 6-acylcoumarins
Methyl 3-(2-acyloxy-4-methoxyphenyl)propanoates, a derivative of Methyl 3-(2-methoxyphenyl)propanoate, are crucial intermediates in synthesizing 6-acylcoumarins. This compound undergoes Fries rearrangement to produce C-acylated products, which can be converted into 6-acyl-7-methoxycoumarins, including natural compounds like geijerin and dehydrogeijerin (Cairns, Harwood, & Astles, 1992).
Isolation from Natural Sources
Methyl 3-(2,4-dihydroxy-5-methoxyphenyl)propionate, a closely related compound, has been isolated from the fruits of Morinda citrifolia. Its structure was established using various spectroscopic methods, indicating its natural occurrence and potential biological significance (Wang, He, Feng, & Liu, 2011).
Advanced Synthesis of Cardiovascular Drugs
Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a related compound, is an advanced synthon for the synthesis of the cardiovascular drug diltiazem. It is produced by reducing methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoate, indicating its application in the pharmaceutical industry (Chen et al., 2021).
Quantum Mechanical Structure Elucidation
The aldol reaction involving methyl 2-methoxyphenylacetate, a similar compound, has been studied for its significance in the synthesis of trans-pterocarpans. This study involved quantum mechanical modeling to understand the reaction's transition state, highlighting its importance in synthetic chemistry (Mason, Aardt, & Serra, 2016).
Methoxycarbonylation of Ethene
Research on the methoxycarbonylation of ethene to produce methyl propanoate, utilizing catalysts based on palladium complexes, demonstrates an industrial application. This process is related to the broader family of compounds to which this compound belongs (Clegg et al., 1999).
Safety and Hazards
properties
IUPAC Name |
methyl 3-(2-methoxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDNTBIPIZYXPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340206 | |
Record name | Methyl 3-(2-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55001-09-7 | |
Record name | Methyl 3-(2-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55001-09-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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